molecular formula C19H14FN3O4S B2464595 N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-07-2

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2464595
CAS No.: 921520-07-2
M. Wt: 399.4
InChI Key: UUOIEVDPQCKXPS-UHFFFAOYSA-N
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Description

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2-fluorophenylacetamide moiety and a benzo[d][1,3]dioxole-5-carboxamide group.

Properties

IUPAC Name

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-13-3-1-2-4-14(13)22-17(24)8-12-9-28-19(21-12)23-18(25)11-5-6-15-16(7-11)27-10-26-15/h1-7,9H,8,10H2,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOIEVDPQCKXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity :
    • Several derivatives of thiazole compounds have been studied for their effectiveness against bacterial and fungal strains. For instance, derivatives similar to N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have shown promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • The compound's structure allows it to interact with various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent .
  • PPARγ Agonistic Activity :
    • Similar thiazole-based compounds have been evaluated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. Some derivatives have shown effective agonistic activity comparable to established drugs .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against various pathogens. Compounds similar to this compound were tested using the turbidimetric method. Results indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a series of compounds were screened against human breast adenocarcinoma cell lines (MCF7). The results showed that specific derivatives exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Nitrothiophene Carboxamides

Compounds such as N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, CAS: 954010-93-6) share the thiazol-2-yl-carboxamide backbone but replace the benzo[d][1,3]dioxole group with a nitrothiophene moiety. This substitution introduces strong electron-withdrawing effects, which may enhance antibacterial activity, as nitro groups are often linked to nitroreductase activation in bacterial cells .

Key Data:

Compound Molecular Formula Purity Notable Features
Target Compound C₁₉H₁₅FN₃O₄S N/A Benzo[d][1,3]dioxole substituent
Compound 11 C₁₄H₇F₂N₃O₃S₂ 99.05% Nitrothiophene, 3,4-difluorophenyl

Benzo[d][1,3]dioxole Derivatives

Compounds D14–D20 (e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide) feature extended conjugated systems (penta-2,4-dienamide chains) instead of the thiazole-acetamide linkage. These compounds exhibit varied melting points (182.9–233.5°C) and yields (13.7–24.8%), suggesting that substituents like methylthio or benzyloxy groups influence crystallinity and synthetic efficiency .

Benzo[d][1,3]dioxole-5-carboxamide Analogs

HSD-2 and HSD-4

N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) and N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) demonstrate the impact of methoxy substituents on the phenyl ring. HSD-2 has a higher melting point (175–177°C) than HSD-4 (150.5–152°C), likely due to differences in symmetry and intermolecular interactions. Both compounds were synthesized with >75% yield, indicating robust coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid and substituted anilines .

Thiazole-Furan Hybrids

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) replaces the benzo[d][1,3]dioxole group with a furan ring. The furan’s lower aromaticity and reduced steric bulk may decrease metabolic stability compared to the target compound. Its molecular weight (371.4 g/mol) is lower than the target’s estimated weight (~408 g/mol), highlighting the influence of substituents on physicochemical properties .

Biological Activity

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C20H18FN3O4SC_{20}H_{18}FN_3O_4S, with a molecular weight of 415.4 g/mol. It features a thiazole ring, a fluorophenyl group, and a benzo[d][1,3]dioxole moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC20H18FN3O4S
Molecular Weight415.4 g/mol
CAS Number921519-41-7

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Preparation of the Thiazole Ring : Often synthesized through cyclization of β-keto esters with thiourea.
  • Functionalization : Subsequent halogenation and substitution reactions to introduce various functional groups.
  • Optimization : Industrial methods may include continuous flow reactors and the use of efficient catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity Testing : The compound has been evaluated using the Sulforhodamine B (SRB) assay across several cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds generally ranged from 1 to 10 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds can induce apoptosis via the mitochondrial pathway, affecting proteins such as Bax and Bcl-2. Additionally, they may inhibit key signaling pathways involved in tumor growth .

Comparative Studies

The biological activity of this compound can be compared with other thiazole derivatives:

CompoundIC50 (µM)Target/Mechanism
N-(4-(2-fluorophenyl)...1.54 (HCT116)EGFR inhibition
Dasatinib0.5BCR-ABL tyrosine kinase inhibitor
Alpelisib0.39PI3K inhibitor

These comparisons highlight the potential of this compound as a viable candidate for further development in oncology.

Case Studies

In one notable study, researchers synthesized various derivatives of the benzo[d][1,3]dioxole scaffold and evaluated their biological activities. The most potent compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The mechanisms by which these compounds exert their effects include:

  • Inhibition of Cancer Cell Proliferation : Through cell cycle arrest and induction of apoptosis.
  • Targeting Specific Enzymes : Such as EGFR and other kinases involved in cancer progression.
  • Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in tumor growth signaling pathways .

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